

# N-benzylbut-3-en-1-amine structural elucidation

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## Compound of Interest

Compound Name: **N-benzylbut-3-en-1-amine**

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An In-Depth Technical Guide to the Structural Elucidation of **N-benzylbut-3-en-1-amine**

## Abstract

The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **N-benzylbut-3-en-1-amine**, a secondary amine containing both aromatic and olefinic functionalities. We move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. By detailing the causality behind experimental choices—from mass spectrometry and infrared spectroscopy to a full suite of one- and two-dimensional nuclear magnetic resonance experiments—this document serves as a practical guide for researchers. It emphasizes a self-validating system of analysis, where orthogonal techniques provide complementary data points that converge to a single, irrefutable structural assignment.

## Introduction: The Analytical Imperative

**N-benzylbut-3-en-1-amine** (Molecular Formula:  $C_{11}H_{15}N$ , Molecular Weight: 161.24 g/mol) is a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. [1] Its structure incorporates a flexible aliphatic chain with a terminal alkene, a secondary amine linkage, and a benzyl group. Each of these features presents unique spectroscopic signatures. The goal of structural elucidation is not merely to identify these signatures but to assemble them into a coherent and definitive molecular portrait. This process is critical for ensuring compound identity, purity, and for establishing the structure-activity relationships that underpin drug discovery.

This guide will follow a logical workflow, beginning with techniques that provide broad, confirmatory data (Mass Spectrometry and IR Spectroscopy) and progressing to the high-resolution, detailed connectivity information provided by NMR spectroscopy.

## Initial Characterization: Molecular Mass and Functional Groups

### Mass Spectrometry (MS)

Mass spectrometry provides the foundational data point for any structural elucidation: the molecular weight of the analyte. For a volatile compound like **N-benzylbut-3-en-1-amine**, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering both separation from potential impurities and high-resolution mass data.

Expected Observations:

- Molecular Ion ( $M^+$ ): The electron ionization (EI) mass spectrum should exhibit a clear molecular ion peak at an  $m/z$  (mass-to-charge ratio) of 161, confirming the molecular formula  $C_{11}H_{15}N$ .
- Key Fragmentation Patterns: The true power of MS lies in its predictable fragmentation, which provides initial structural clues.
  - Tropylium Ion: The most prominent peak is expected at  $m/z$  91. This corresponds to the  $[C_7H_7]^+$  ion, a stable tropylium cation, resulting from the facile cleavage of the benzyl group's C-C bond alpha to the nitrogen. This is a hallmark of benzyl-containing compounds.
  - Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom on the butenyl side would result in a fragment at  $m/z$  106 ( $[C_7H_8N]^+$ ), representing the benzylamine moiety.

The presence of these key fragments provides strong, early evidence for the N-benzyl and butenyl components of the proposed structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands:

- N-H Stretch: As a secondary amine, a single, weak-to-medium intensity band is expected in the  $3300\text{-}3350\text{ cm}^{-1}$  region.[2][3] Its weakness and sharpness help distinguish it from the broad O-H stretches of alcohols.
- Aromatic C-H Stretch: Absorption bands just above  $3000\text{ cm}^{-1}$  (typically  $3030\text{-}3085\text{ cm}^{-1}$ ) indicate the C-H bonds of the benzene ring.
- Aliphatic C-H Stretch: Bands just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ) are characteristic of the  $\text{sp}^3$  C-H bonds in the methylene groups.
- Alkene C=C Stretch: A medium-intensity band around  $1640\text{ cm}^{-1}$  is indicative of the carbon-carbon double bond stretch.
- Aromatic C=C Stretch: Multiple sharp bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region correspond to the skeletal vibrations of the benzene ring.
- Alkene =C-H Out-of-Plane Bending: Strong bands around  $910\text{ cm}^{-1}$  and  $990\text{ cm}^{-1}$  are highly characteristic of a monosubstituted (terminal) alkene, providing crucial information about the alkene's substitution pattern.[2]
- C-N Stretch: A medium-intensity band in the  $1250\text{-}1020\text{ cm}^{-1}$  range confirms the presence of the C-N bond of the aliphatic amine.[2]

This combination of peaks from the FT-IR spectrum provides a complete inventory of the functional groups, perfectly aligning with the proposed structure of **N-benzylbut-3-en-1-amine**.

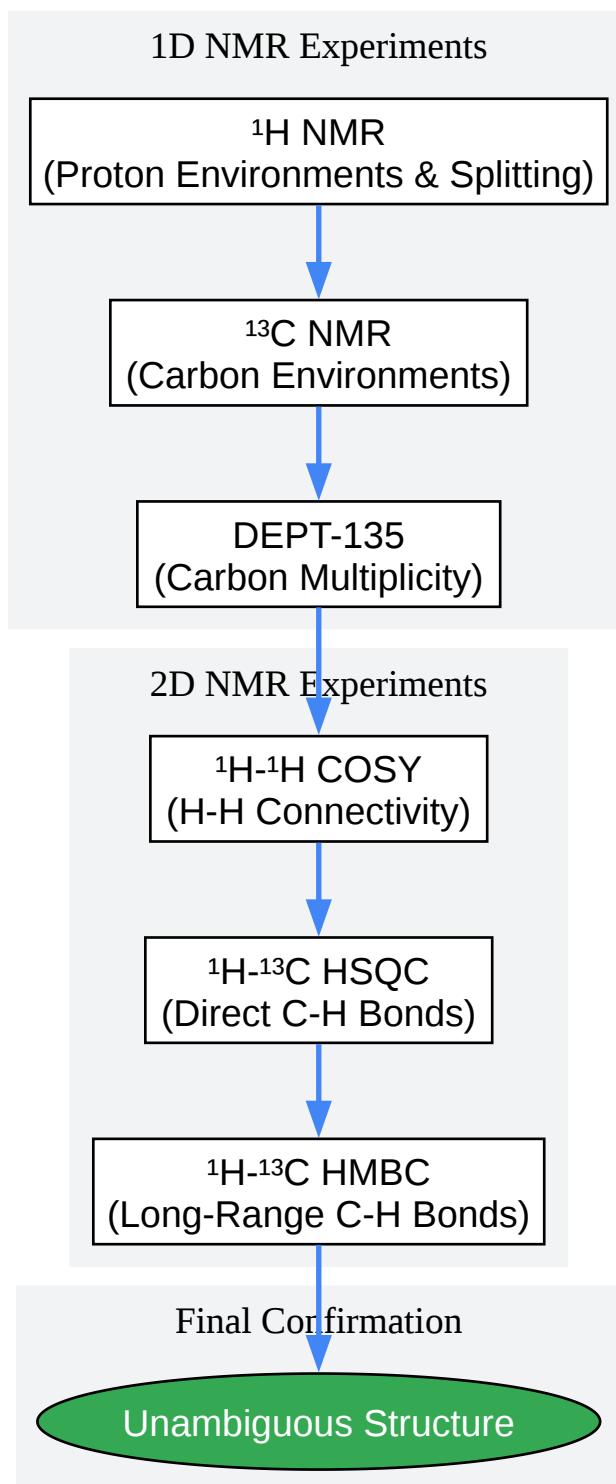
## Definitive Structure Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A multi-pronged

approach, combining 1D and 2D NMR experiments, is essential for an unambiguous assignment.

## Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow employed to solve a molecular structure using a suite of NMR experiments. Each step builds upon the last, progressively revealing more detailed information.



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Caption: Logical workflow for NMR-based structural elucidation.

## One-Dimensional (1D) NMR Analysis

<sup>1</sup>H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule and provides connectivity information through spin-spin splitting patterns.

<sup>13</sup>C NMR and DEPT-135 Spectroscopy: While <sup>13</sup>C NMR identifies all unique carbon environments, the DEPT-135 experiment is essential for determining the multiplicity of each carbon (C, CH, CH<sub>2</sub>, or CH<sub>3</sub>).<sup>[4][5][6]</sup> In a DEPT-135 spectrum, CH and CH<sub>3</sub> signals appear as positive peaks, while CH<sub>2</sub> signals are negative. Quaternary carbons are absent.<sup>[5][6]</sup>

Position	Structure Fragment	Predicted <sup>1</sup> H Shift (ppm)	<sup>1</sup> H Multiplicity	Integration	Predicted <sup>13</sup> C Shift (ppm)	DEPT-135 Phase
1'	-CH <sub>2</sub> -N-	~2.7	t	2H	~49	Negative
2'	-CH <sub>2</sub> -CH=	~2.3	q	2H	~36	Negative
3'	=CH-	~5.8	m	1H	~135	Positive
4'	CH <sub>2</sub> =	~5.1	m	2H	~117	Positive
5'	Ph-CH <sub>2</sub> -	~3.8	s	2H	~54	Negative
6'	-NH-	~1.5	br s	1H	-	-
7'	Ph-C (ipso)	-	-	-	~140	Absent
8'	Ph-C (ortho)	~7.3	m	2H	~128	Positive
9'	Ph-C (meta)	~7.3	m	2H	~129	Positive
10'	Ph-C (para)	~7.2	m	1H	~127	Positive

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **N-benzylbut-3-en-1-amine**.

Causality of Chemical Shifts:

- H3' & H4': These vinyl protons are in the characteristic downfield region for alkenes (5-6 ppm).
- H8', H9', H10': The aromatic protons appear in their typical region (~7.3 ppm).
- H5': The benzylic protons are significantly deshielded by the adjacent aromatic ring and the nitrogen atom, hence their shift to ~3.8 ppm.
- H1': These protons are alpha to the nitrogen, placing them downfield at ~2.7 ppm.
- H2': These allylic protons are adjacent to the double bond, resulting in a shift to ~2.3 ppm.

## Two-Dimensional (2D) NMR Analysis

2D NMR experiments correlate signals across two frequency axes, resolving spectral overlap and revealing through-bond and through-space relationships.[\[7\]](#)

$^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[\[8\]](#) It is invaluable for tracing out the connectivity of proton spin systems.

Caption: Key  $^1\text{H}$ - $^1\text{H}$  COSY correlations for **N-benzylbut-3-en-1-amine**.

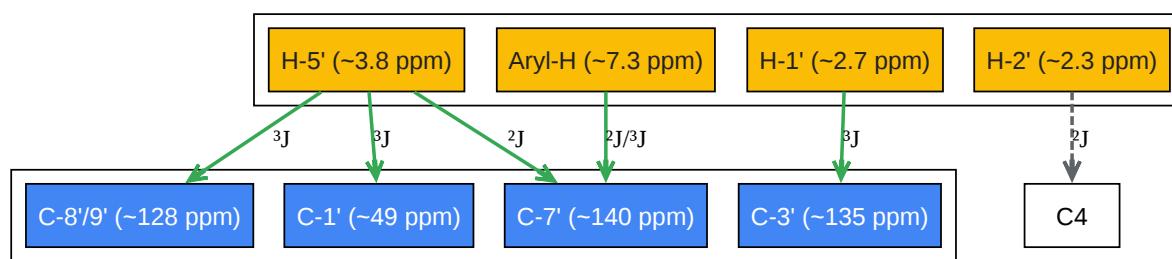
Expected COSY Correlations:

- A clear correlation path will be visible connecting H1'  $\leftrightarrow$  H2'  $\leftrightarrow$  H3'  $\leftrightarrow$  H4', unambiguously establishing the but-3-en-1-yl fragment.
- Correlations will be observed among the aromatic protons (H8', H9', H10').
- Crucially, there will be no cross-peak between the benzylic protons (H5') and any other proton, as they are separated by the nitrogen atom and the quaternary ipso-carbon, confirming they are an isolated singlet.

$^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[\[7\]](#)[\[9\]](#) This allows for the confident assignment of all protonated carbons in the  $^{13}\text{C}$  spectrum. For example, the

proton signal at ~3.8 ppm will show a cross-peak to the carbon signal at ~54 ppm, definitively assigning this carbon as the benzylic  $\text{CH}_2$  ( $\text{C5}'$ ).

$^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. HMBC reveals correlations between protons and carbons that are separated by two or three bonds ( $^2\text{JCH}$  and  $^3\text{JCH}$ ).<sup>[10]</sup><sup>[11]</sup> It connects the spin systems identified by COSY.



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Caption: Crucial  $^2\text{J}$  and  $^3\text{J}$  HMBC correlations confirming the molecular backbone.

Key HMBC Correlations for Structural Confirmation:

- Connecting Benzyl to Nitrogen: The benzylic protons ( $\text{H5}'$ ) will show a three-bond correlation ( $^3\text{J}$ ) to the  $\text{C1}'$  carbon of the butenyl chain. This single correlation definitively links the benzyl group to the butenylamine fragment via the nitrogen atom.
- Confirming Benzyl Group: The  $\text{H5}'$  protons will also show two- and three-bond correlations to the aromatic carbons  $\text{C7}'$  and  $\text{C8}'/\text{C9}'$ , confirming their position.
- Confirming Butenyl Chain Position: The  $\text{H1}'$  protons will show a three-bond correlation to the olefinic carbon  $\text{C3}'$ , further solidifying the butenyl chain structure.

The combination of these long-range correlations leaves no ambiguity and serves as a self-validating confirmation of the proposed structure.

## Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of **N-benzylbut-3-en-1-amine** in a volatile solvent such as ethyl acetate or dichloromethane.
- Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- GC Conditions:
  - Injector Temperature: 250 °C
  - Carrier Gas: Helium, constant flow of 1 mL/min.[12]
  - Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[13]
  - Injection Mode: Splitless (1  $\mu$ L injection volume).
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Transfer Line Temperature: 280 °C.

Note: For some primary or secondary amines, derivatization (e.g., with trifluoroacetic anhydride) may be required to improve peak shape and volatility, although it is often not necessary for a compound of this nature.[14][15]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified sample.[16][17]
- Dissolve the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a common choice for its excellent solubilizing properties and its residual solvent peak ( $\delta$  ~7.26 ppm) can be used for spectral calibration.[18]
- If quantitative analysis is needed, add a known amount of an internal standard (e.g., tetramethylsilane, TMS, at  $\delta$  0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[16][19] Ensure the sample height is adequate (~4 cm) for proper shimming.[16]

- Data Acquisition:
  - Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 300 K).[20]
  - $^1\text{H}$  NMR: Acquire with a 45° or 90° pulse, sufficient scans to achieve a signal-to-noise ratio >100:1.
  - $^{13}\text{C}\{^1\text{H}\}$  NMR: Acquire with proton broadband decoupling.
  - DEPT-135: Use a standard DEPT-135 pulse sequence.[21]
  - 2D Spectra (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[10]
- Data Processing:
  - Apply Fourier transformation to all acquired FIDs.
  - Phase correct all spectra manually.
  - Perform baseline correction.
  - Calibrate the  $^1\text{H}$  spectrum to the residual  $\text{CDCl}_3$  peak at 7.26 ppm. Calibrate the  $^{13}\text{C}$  spectrum based on the  $^1\text{H}$  calibration.

- Integrate the  $^1\text{H}$  spectrum and analyze the splitting patterns and coupling constants.
- Analyze cross-peaks in 2D spectra to build the final structural assignment.

## Conclusion

The structural elucidation of **N-benzylbut-3-en-1-amine** is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial fragmentation clues. FT-IR spectroscopy identifies all constituent functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, culminating in the analysis of long-range HMBC correlations, provides an unambiguous and definitive map of atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a prerequisite for any further research or development involving this compound.

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